sodium;naphthalene-2-sulfonate

Description

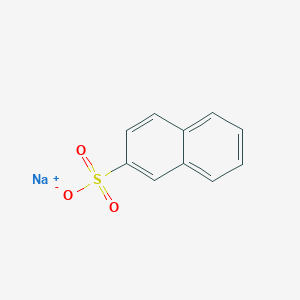

Sodium naphthalene-2-sulfonate (CAS: 532-02-5; molecular formula: C₁₀H₇NaO₃S) is an aromatic sulfonate derived from naphthalene, where a sulfonate group (-SO₃⁻) is attached to the second carbon of the naphthalene ring. It is synthesized via sulfonation of naphthalene followed by neutralization with sodium hydroxide . Industrially, it serves as a key intermediate in dye manufacturing, a dispersant (e.g., Dispersant NNO, a formaldehyde condensate), and a tracer in geothermal reservoirs due to its thermal stability . Its structure allows for functionalization at the 1-, 5-, 6-, and 7-positions, enabling diverse derivatives with tailored properties .

Properties

IUPAC Name |

sodium;naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOLRBWRRKLMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Reaction Parameters

Naphthalene reacts with 98% sulfuric acid at 160–166°C to form naphthalene-2-sulfonic acid, with α-naphthalenesulfonic acid as a by-product. The α-isomer is thermally unstable and hydrolyzes at 140–150°C , releasing naphthalene and sulfuric acid, which are removed via steam distillation.

Critical Conditions

-

Molar Ratio : Sulfuric acid-to-naphthalene ratios of 0.7–1.05:1 improve β-isomer selectivity.

-

Additives : Anhydrous sodium sulfate (0.05–0.4 moles per mole of naphthalene ) enhances sulfonation efficiency by absorbing excess water.

-

Stirring : Anchor stirrers ensure homogeneous mixing, reducing localized overheating.

Neutralization and Crystallization

The sulfonic acid mixture is neutralized with sodium sulfite or hydroxide to precipitate the sodium salt.

-

Neutralization Temperature : 85–95°C under vacuum (≥−0.053 MPa) minimizes side reactions.

-

Mother Liquor Recycling : Reusing neutralization mother liquor from prior batches reduces waste and improves yield.

Isomerization-Driven Synthesis

Isomerization of α- to β-naphthalenesulfonic acid is a key strategy to maximize sodium naphthalene-2-sulfonate yield.

Thermal Isomerization Process

Concentrated sulfonic acid solutions undergo thermal treatment to promote isomerization:

-

Concentration : Solutions are vacuum-evaporated at 70–90°C and 30–80 mbar to reduce water content to 2–15% .

-

Heating : The concentrated solution is heated to 170–190°C under atmospheric or reduced pressure, converting α-isomers to β-naphthalenesulfonic acid.

Table 1: Isomerization Outcomes

| Parameter | Before Isomerization | After Isomerization |

|---|---|---|

| β-Naphthalenesulfonic Acid | 35% | 45–60% |

| Sulfuric Acid Content | 54% | 57% |

| Water Content | 2% | <1% |

Continuous Isomerization Systems

Industrial-scale processes employ two-stage continuous systems:

-

Isomerization Reactor : Operates at 190°C under normal pressure, achieving 98% β-isomer yield in optimized setups.

Solvent and Reactor Optimizations

Naphthenic Solvent Systems

Using naphthenic solvents (e.g., decalin) suppresses naphthalene sublimation, ensuring complete reaction. Studies demonstrate 98% yield when solvents maintain liquid-phase naphthalene at >150°C .

Sublimation-Resistant Reactors

Novel reactor designs with enhanced condensation zones prevent naphthalene loss via sublimation, critical for large-scale production.

By-Product Management and Recycling

Hydrolysis of α-Isomer

α-Naphthalenesulfonic acid is hydrolyzed at 140–150°C in the presence of dilute sulfuric acid, recovering naphthalene for reuse.

Waste Acid Utilization

Post-isomerization waste acid (22.3% sulfonic acids, 33.7% H₂SO₄ ) is neutralized with saline and NaOH to precipitate disulfonates, which are filtered and purified.

Neutralization Techniques

Sodium Sulfite Neutralization

Sodium sulfite reacts with naphthalenesulfonic acid under vacuum, producing sodium naphthalene-2-sulfonate and SO₂ gas, which is captured for reuse.

Alkaline Hydrolysis

Neutralizing with 50% NaOH at 80–83°C precipitates high-purity product, with yields exceeding 90% in batch processes.

Industrial Case Studies

Patent CN1557807A Process

Chemical Reactions Analysis

Alkaline Fusion to 2-Naphthol

Sodium naphthalene-2-sulfonate undergoes thermal decomposition in the presence of strong bases to yield 2-naphthol, a precursor for dyes and pharmaceuticals.

Reaction Mechanism :

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 280–320°C | |

| Base | KOH (preferred for fluid melt) | |

| Reaction Time | 1–2 hours |

The use of potassium hydroxide minimizes violent exothermic reactions compared to sodium hydroxide . Industrial processes employ copper crucibles to avoid iron contamination .

Nitration to Aminonaphthalenesulfonic Acids

Nitration introduces nitro groups at specific positions on the naphthalene ring, forming intermediates for azo dyes.

Reaction Pathway :

-

Nitration :

-

Reduction :

Product Distribution :

| Nitration Position | Major Product | Application | Source |

|---|---|---|---|

| 5- or 8-position | 5-/8-Nitro derivative | Dye intermediates |

The sulfonate group directs nitration to the 5- and 8-positions due to its electron-withdrawing nature .

Polymerization with Formaldehyde

Condensation with formaldehyde produces sodium polynaphthalene sulfonate (SPNS), a dispersant and superplasticizer in concrete.

Reaction :

Industrial Synthesis Parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 140–180°C | |

| Catalyst | None (self-condensing) | |

| Formaldehyde Residue | ≤0.09% |

SPNS exhibits low aquatic toxicity (96 hr LC₅₀ > 100,000 mg/L for fish) and is non-bioaccumulative due to its polymeric structure .

Sulfonation to Di- and Trisulfonic Acids

Further sulfonation introduces additional sulfonic acid groups, enhancing water solubility for dye manufacturing.

Reaction :

Isomer Distribution :

| Product | Conditions | Yield | Source |

|---|---|---|---|

| 2,6-Disulfonate | Prolonged heating | 45–60% | |

| 2,7-Disulfonate | Moderate heating | 20–30% | |

| 1,3,6-Trisulfonate | Excess sulfonating agent | 10–15% |

Neutralization and Salt Formation

The sulfonate group reacts with metal hydroxides or carbonates to form stable salts.

Example :

Applications :

Electrophilic Aromatic Substitution

The sulfonate group deactivates the naphthalene ring but directs incoming electrophiles to specific positions:

| Reaction Type | Electrophile | Major Product | Source |

|---|---|---|---|

| Halogenation | Cl₂ (FeCl₃) | 1-Chloro derivative | |

| Sulfonation | SO₃ | 2,6-Disulfonate |

Scientific Research Applications

Chemical Properties and Production

Sodium naphthalene-2-sulfonate is produced through the sulfonation of naphthalene followed by neutralization with sodium hydroxide. The compound is characterized by its high solubility in water and its ability to act as a dispersing agent.

Applications in the Construction Industry

High-Performance Concrete

Sodium naphthalene-2-sulfonate is primarily utilized as a superplasticizer in concrete formulations. Its key benefits include:

- Water Reduction : It allows for a significant reduction in water content while maintaining workability, leading to increased strength and durability of concrete structures .

- Enhanced Workability : The compound improves the flow characteristics of concrete mixtures, making it easier to handle and place .

- Reduced Shrinkage : By minimizing water content, it also reduces shrinkage and cracking in cured concrete, which is essential for large-scale projects like bridges and high-rise buildings .

Table 1: Benefits of Sodium Naphthalene-2-Sulfonate in Concrete Applications

| Benefit | Description |

|---|---|

| Water Reduction | Lowers water content without compromising workability |

| Strength Enhancement | Increases final strength and durability |

| Shrinkage Reduction | Minimizes cracking and shrinkage during curing |

| Cost Efficiency | Reduces material costs through lower water and cement use |

Textile Industry Applications

In the textile industry, sodium naphthalene-2-sulfonate serves as a dispersing agent for dyes and pigments. Its role includes:

- Uniform Color Distribution : Ensures even distribution of dyes across fabrics, resulting in consistent coloration .

- Stabilization of Dye Solutions : Improves the stability of dye solutions, enhancing the quality of dyed materials .

Cosmetic Applications

Sodium naphthalene-2-sulfonate is also employed in cosmetics as an emulsion stabilizer and surfactant. Its functions include:

- Emulsion Stabilization : Prevents separation of oil and water phases in cosmetic formulations such as lotions and creams .

- Hydrotrope Action : Enhances the solubility of other ingredients, facilitating better mixing and application properties .

Table 2: Cosmetic Applications of Sodium Naphthalene-2-Sulfonate

| Product Type | Application |

|---|---|

| Foundations | Stabilizes emulsions to prevent separation |

| Lipsticks | Enhances texture and consistency |

| Dyes | Ensures uniform color distribution |

Safety Assessments

Recent safety assessments indicate that sodium naphthalene-2-sulfonate exhibits low toxicity levels when used within recommended concentrations in cosmetics (typically below 2%) and construction materials. However, further studies are needed to fully understand its long-term effects on human health, particularly regarding dermal absorption and potential irritancy .

Case Study 1: Use in High-Performance Concrete

A study conducted on high-performance concrete using sodium naphthalene-2-sulfonate demonstrated a significant increase in compressive strength compared to conventional mixtures. The results indicated that the incorporation of this superplasticizer improved durability metrics essential for infrastructure projects.

Case Study 2: Textile Dyeing Process

In textile manufacturing, a case study highlighted the effectiveness of sodium naphthalene-2-sulfonate as a dispersing agent for reactive dyes. The application led to improved color fastness and reduced dye wastage during production, showcasing its economic benefits alongside quality enhancement.

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the release of carbon dioxide, which acts as a driving force .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Naphthalene-1-Sulfonate

- Structure and Reactivity : The sulfonate group at the 1-position (vs. 2-position) introduces steric hindrance, reducing reactivity in electrophilic substitutions. For example, in copper-assisted sulfonate ester synthesis, sodium naphthalene-1-sulfonate yields products (e.g., 3l) at lower efficiency (moderate yields) compared to the 2-isomer (3k) .

- Applications : Primarily used in pharmaceuticals as a counterion for cationic drugs, leveraging its solubility and stability .

Sodium 2,7-Naphthalene Disulfonate

- Thermal Stability : Both sodium naphthalene-2-sulfonate and 2,7-disulfonate exhibit exceptional thermal resilience (>330°C for 1 week), outperforming other polyaromatic sulfonates. This makes them ideal for geothermal tracer applications .

- Solubility: The additional sulfonate group in the disulfonate enhances hydrophilicity, increasing water solubility but reducing compatibility with nonpolar matrices .

Sodium 6-(p-Tolylamino)Naphthalene-2-Sulfonate (TNS)

- Functionalization: The 6-position amino group (-NH₂) and p-tolyl substituent confer fluorescence properties. TNS is used as an environmental-sensitive fluorescent probe in biochemical assays, a feature absent in the parent compound .

- Synthetic Yield : Derivatives like TNS are synthesized via amidation (70–83% yields), comparable to parent sulfonate derivatives but requiring additional purification steps .

Trisulfonate Derivatives (e.g., Sodium Naphthalene-1,3,6-Trisulfonate)

- Dispersant Efficiency: Trisulfonates exhibit superior dispersing capabilities compared to mono- and disulfonates due to higher charge density and water solubility. For example, Dispersant NNO (a trisulfonate condensate) is widely used in concrete and dye industries .

- Synthetic Complexity: Trisulfonation requires stringent conditions (e.g., elevated temperatures and excess sulfonating agents), resulting in lower yields (65–73%) compared to monosulfonates (67–82%) .

Azo Dye Derivatives (e.g., Sodium 6-Hydroxy-5-(Phenyldiazenyl)Naphthalene-2-Sulfonate)

- Optical Properties : The diazenyl (-N=N-) group extends conjugation, shifting UV/Vis absorption to longer wavelengths (λmax ~500 nm). This derivative is utilized in polarizing films and textile dyes, whereas the parent sulfonate lacks chromophoric activity .

- Thermal Degradation : Azo derivatives are less thermally stable than the parent sulfonate, decomposing at ~250°C due to cleavage of the -N=N- bond .

Research Findings and Industrial Relevance

- Thermal Stability : Sodium naphthalene-2-sulfonate and its disulfonate derivative are preferred in geothermal applications due to resilience under extreme conditions .

- Functionalization Versatility: Amino and azo derivatives expand utility in fluorescence spectroscopy and dye chemistry, albeit with trade-offs in thermal stability .

- Economic Viability: Trisulfonates, despite lower yields, dominate industrial dispersant markets due to performance advantages, while monosulfonates remain cost-effective intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.